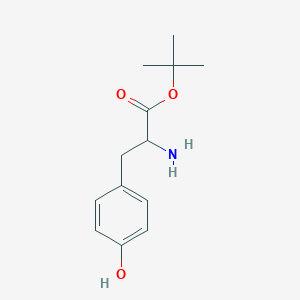
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butyl ester group, which can influence its reactivity and solubility properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of tyrosine and its derivatives. It is also used in the synthesis of peptides and proteins for research purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with enzymes and receptors in the body. The compound can act as a substrate for tyrosine kinases, leading to the phosphorylation of proteins and subsequent activation of signaling pathways. These pathways are involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Tyrosine: The parent amino acid from which tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is derived.
Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.
Tert-butyl 2-amino-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A compound with additional tert-butyl groups on the phenyl ring, which can influence its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of the tert-butyl ester group, which can enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |
InChI-Schlüssel |
DIGHFXIWRPMGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















